

An In-depth Technical Guide to Dichloronitrobenzene Isomers (C₆H₃Cl₂NO₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxypyridine

Cat. No.: B106899

[Get Quote](#)

This technical guide provides a comprehensive overview of dichloronitrobenzene isomers, crucial intermediates in the synthesis of a wide range of commercially significant organic compounds. With a focus on the most industrially relevant isomers, this document details their chemical properties, synthesis protocols, and applications in the pharmaceutical, agrochemical, and dye industries. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to Dichloronitrobenzene Isomers

The molecular formula C₆H₃Cl₂NO₂ corresponds to six possible isomers of dichloronitrobenzene. These compounds are pivotal building blocks in organic synthesis.^[1] Their utility is derived from the electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for various chemical transformations.^[1] Among the six isomers, 2,5-dichloronitrobenzene and 3,4-dichloronitrobenzene are of particular industrial importance due to their role as precursors to pharmaceuticals, agrochemicals, and dyes.^{[2][3]}

Quantitative Data: Physical and Chemical Properties

The physical and chemical properties of the most common dichloronitrobenzene isomers are summarized in the table below for easy comparison. These properties are critical for designing and optimizing synthetic routes and for ensuring safe handling and storage.

Property	2,5-Dichloronitrobenzene ne	3,4-Dichloronitrobenzene ne	2,4-Dichloronitrobenzene ne
CAS Number	89-61-2[4]	99-54-7[5]	611-06-3[6]
Molecular Weight	192.00 g/mol [4]	192.00 g/mol [7]	192.00 g/mol
Appearance	Yellow solid/crystals[8]	Colorless to yellow crystals or beige powder[9]	-
Melting Point	52-56 °C[4][8]	39-41 °C[7]	-
Boiling Point	266-269 °C[4]	255-256 °C[5]	-
Flash Point	135 °C[8]	124 °C (255 °F)[10]	-
Density	1.669 g/cm ³ at 22 °C[8]	1.48 g/cm ³ at 55 °C[5]	-
Water Solubility	95 mg/L at 25 °C[8]	< 0.1 mg/mL at 23.5 °C[11]	-

Experimental Protocols: Synthesis of Dichloronitrobenzene Isomers

The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of a corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid, commonly referred to as "mixed acid".^[1] The specific isomer produced depends on the starting dichlorobenzene and the reaction conditions, which control the regioselectivity of the nitration.

[1]

General Synthesis of 2,5-Dichloronitrobenzene via Nitration of 1,4-Dichlorobenzene

This protocol describes a common method for the synthesis of 2,5-dichloronitrobenzene with a high yield and purity.

Materials:

- 1,4-Dichlorobenzene
- Concentrated Nitric Acid (95%)
- Concentrated Sulfuric Acid (80-95%)
- Methylene Chloride (or other suitable solvent)
- Sodium Hydroxide solution
- Phase Transfer Catalyst (optional)[12]

Procedure:

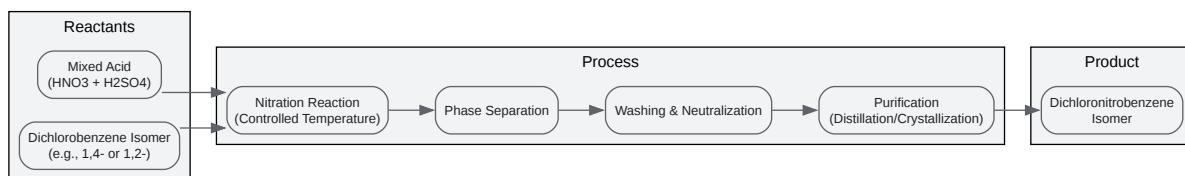
- Dissolve 1,4-dichlorobenzene in methylene chloride.[13]
- Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
- Under controlled temperature conditions (typically between 35-65 °C), add the nitrating mixture to the solution of 1,4-dichlorobenzene.[13] The use of a phase transfer catalyst can enhance the reaction rate.[12]
- Maintain the reaction mixture at the specified temperature for a set duration to ensure complete nitration.
- After the reaction is complete, the mixture is allowed to settle, and the organic layer is separated.
- The organic layer is washed with a sodium hydroxide solution to neutralize any remaining acid, followed by washing with water until the pH is neutral.[12]
- The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by distillation or crystallization, to yield pure 2,5-dichloronitrobenzene.[13] A yield of up to 98% with a purity of over 99% can be achieved with this method.[13]

General Synthesis of 3,4-Dichloronitrobenzene via Nitration of 1,2-Dichlorobenzene

The synthesis of 3,4-dichloronitrobenzene is achieved through the nitration of 1,2-dichlorobenzene. This reaction typically yields a mixture of isomers, with 3,4-dichloronitrobenzene being the major product.

Materials:

- 1,2-Dichlorobenzene
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid
- Solid Acid Catalyst (e.g., p-toluenesulfonic acid, optional)[14]

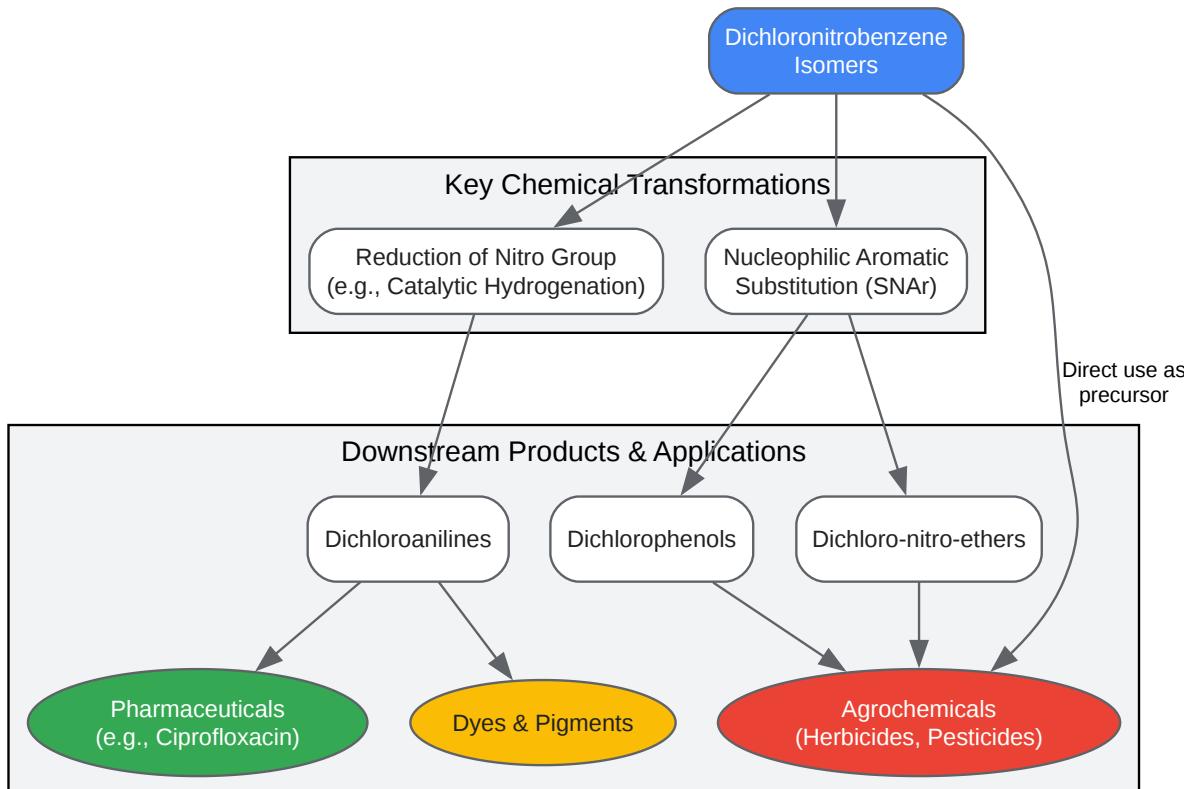

Procedure:

- The nitration of 1,2-dichlorobenzene is carried out using a mixture of concentrated nitric and sulfuric acids at a temperature of 35-60 °C.[15]
- This reaction produces a mixture of approximately 90% 3,4-dichloronitrobenzene and 10% 2,3-dichloronitrobenzene.[15]
- The isomers are then separated by crystallization to isolate the desired 3,4-dichloronitrobenzene.[15]
- Alternatively, a solid acid catalyst like p-toluenesulfonic acid can be used. In this case, after mixing the catalyst with o-dichlorobenzene, concentrated nitric acid is added dropwise at a controlled temperature (e.g., 48 °C). The reaction is allowed to proceed for several hours.[14]
- Post-reaction, the mixture is allowed to stand, followed by solid-liquid separation to obtain the crude product.[14]
- The crude product is neutralized with NaOH, washed with water, and separated to yield pure 3,4-dichloronitrobenzene with a reported yield of 98% and purity of over 99.8%. [14]

Visualizations

Experimental Workflow for Dichloronitrobenzene Synthesis

The following diagram illustrates a generalized workflow for the synthesis of dichloronitrobenzene isomers via the nitration of dichlorobenzene.



[Click to download full resolution via product page](#)

Generalized workflow for dichloronitrobenzene synthesis.

Role of Dichloronitrobenzenes as Synthetic Intermediates

Dichloronitrobenzenes are valuable precursors for a variety of important chemical classes, primarily through the reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chlorine atoms.^[1] The diagram below illustrates the central role of these isomers in synthetic pathways leading to pharmaceuticals, dyes, and agrochemicals.

[Click to download full resolution via product page](#)

Synthetic utility of dichloronitrobenzene isomers.

Applications in Drug Development and Other Industries

Dichloronitrobenzene isomers are indispensable in several high-value chemical manufacturing sectors:

- Pharmaceuticals: 3,4-Dichloronitrobenzene is a key intermediate in the synthesis of the broad-spectrum antibiotic Ciprofloxacin.^[16] 2,5-Dichloronitrobenzene is a reagent used in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents.^[17] The consistent purity of these intermediates is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs).^[16]

- Agrochemicals: These compounds serve as foundational materials for a range of herbicides and pesticides.[3][18] The reactivity of the chlorine and nitro groups allows for the construction of complex molecules with desired biocidal activities.
- Dyes and Pigments: Dichloronitrobenzenes are vital for producing a variety of dyes and pigments.[2] Their chemical structure contributes to the color fastness and stability of the final products used in textiles, inks, and plastics.[2]

Conclusion

The isomers of dichloronitrobenzene, particularly 2,5- and 3,4-dichloronitrobenzene, are cornerstone intermediates in modern organic synthesis. Their versatile reactivity and established manufacturing processes make them essential for the production of a wide array of valuable commercial products. A thorough understanding of their properties, synthesis, and reaction pathways is fundamental for researchers and professionals engaged in chemical and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Leading Chlorobenzene Supplier chlorobenzene.ltd
- 4. accustandard.com [accustandard.com]
- 5. 3,4-Dichloronitrobenzene CAS#: 99-54-7 m.chemicalbook.com
- 6. 2,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | CID 11899 - PubChem pubchem.ncbi.nlm.nih.gov
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2,5-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | CID 6977 - PubChem pubchem.ncbi.nlm.nih.gov

- 9. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]
- 10. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 11. 3,4-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 13. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 14. CN102675120A - Preparation method of 3, 4-dichloronitrobenzene by solid acid catalyst - Google Patents [patents.google.com]
- 15. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. aarti-industries.com [aarti-industries.com]
- 18. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dichloronitrobenzene Isomers (C₆H₃Cl₂NO₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106899#iupac-name-for-c6h5cl2no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com